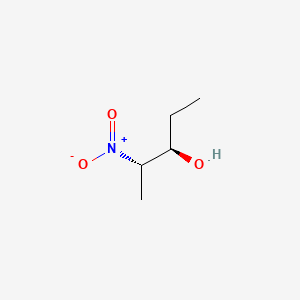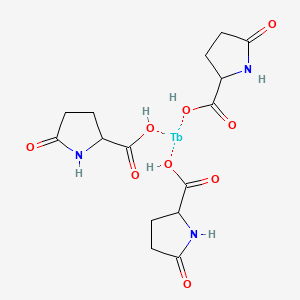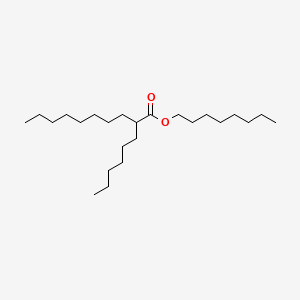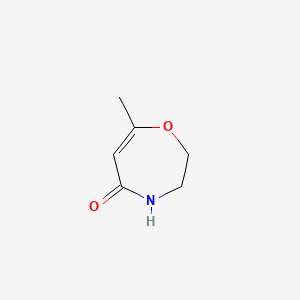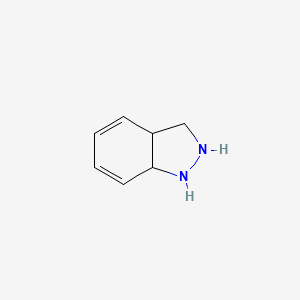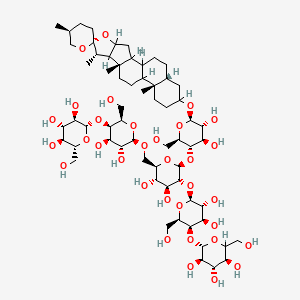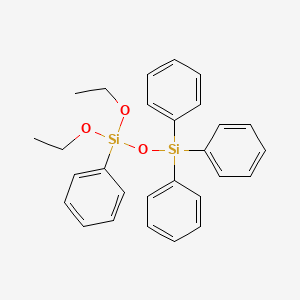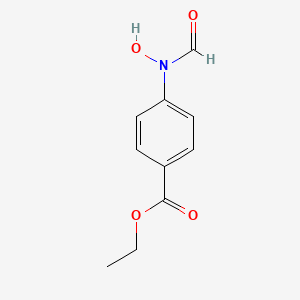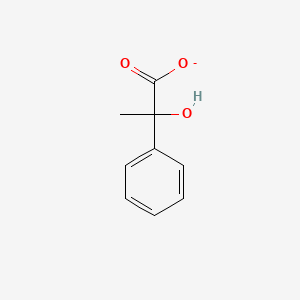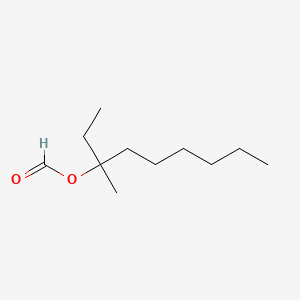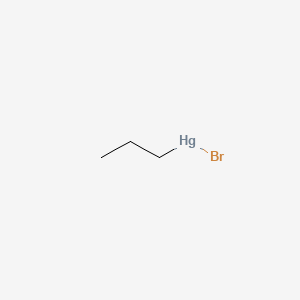
Mercury, bromopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, bromopropyl- is an organomercury compound that contains a mercury atom bonded to a bromopropyl group. Organomercury compounds are known for their significant toxicity and have been used in various applications, including as preservatives, antiseptics, and in industrial processes. The unique properties of mercury, bromopropyl- make it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bromopropyl- typically involves the reaction of mercury(II) salts with bromopropyl compounds. One common method is the reaction of mercury(II) chloride with 3-bromopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bromopropyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction conditions are optimized to maximize yield and purity while minimizing the release of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, bromopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert mercury, bromopropyl- to elemental mercury and other reduced forms.
Substitution: The bromopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and bromopropyl derivatives.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: Various substituted organomercury compounds.
Applications De Recherche Scientifique
Mercury, bromopropyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications and as a model compound for studying mercury toxicity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of mercury, bromopropyl- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound binds to the thiol groups, disrupting the normal function of these proteins and leading to cellular toxicity. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound known for its high toxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has similar toxicological properties.
Phenylmercury: Employed in industrial applications and as a fungicide.
Uniqueness
Mercury, bromopropyl- is unique due to its specific bromopropyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other organomercury compounds may not be effective.
Conclusion
Mercury, bromopropyl- is a versatile organomercury compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, despite its inherent toxicity. Understanding its preparation, reactions, and mechanisms of action is crucial for its safe and effective use.
Propriétés
Numéro CAS |
18257-68-6 |
|---|---|
Formule moléculaire |
C3H7BrHg |
Poids moléculaire |
323.58 g/mol |
Nom IUPAC |
bromo(propyl)mercury |
InChI |
InChI=1S/C3H7.BrH.Hg/c1-3-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
WPQZXRFFGSOHES-UHFFFAOYSA-M |
SMILES canonique |
CCC[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


